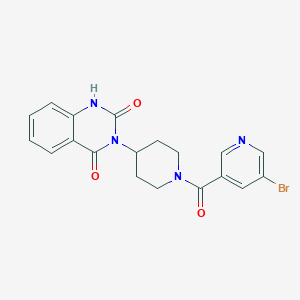
3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones involves condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives in the presence of piperidine. These synthesized compounds were evaluated for their antimicrobial activities against various bacteria and fungi, demonstrating promising antibacterial and antifungal activities for some compounds (Vidule, 2011).
Herbicidal Applications
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized to explore their potential as herbicides. The synthesized compounds exhibited significant herbicidal activity against both broadleaf and monocotyledonous weeds, with some showing broader weed control spectrum and superior crop selectivity compared to mesotrione. This suggests that the quinazoline-2,4-dione motif could be a promising lead for the development of new herbicidal agents (Wang et al., 2014).
Antitumor Activity
Quinazoline derivatives bearing a piperazine-1-carbodithioate moiety at the C4-position were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. A number of these compounds demonstrated significant inhibition of cancer cell proliferation, suggesting their potential as anticancer agents. The study also highlighted the importance of the quinazoline scaffold in the design of novel anticancer drugs (Zhang et al., 2016).
Synthesis and Biological Evaluation of Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives with substituted quinoxalindione aimed to explore their potential as anti-tumor and anti-microbial agents. These compounds were characterized and screened for their biological activities, with some displaying promising results. This study underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for generating compounds with significant biological activities (Poorirani et al., 2018).
Design and Synthesis for Anti-inflammatory and Analgesic Activities
The design and synthesis of 2-pyridyl quinazolin-4-one derivatives aimed at evaluating their anti-inflammatory and analgesic activities. Certain synthesized compounds showed significant activity, highlighting the potential of the quinazolinone scaffold in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Eweas et al., 2012).
Eigenschaften
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-13-9-12(10-21-11-13)17(25)23-7-5-14(6-8-23)24-18(26)15-3-1-2-4-16(15)22-19(24)27/h1-4,9-11,14H,5-8H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGHNVWVPLQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

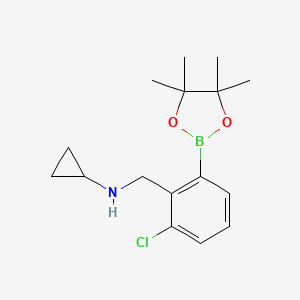
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
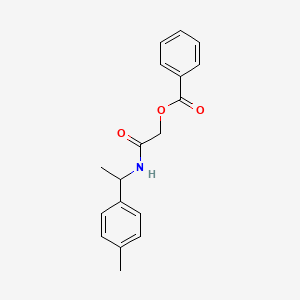

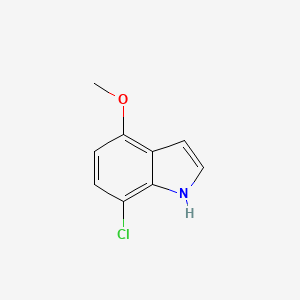

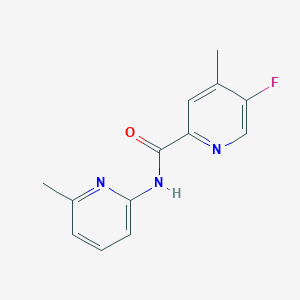
![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)
